RGX-104

Immuno-oncology Tumor Microenvironment MDSC

RGX-104 (Abequolixron hydrochloride) is a first-in-class, orally bioavailable LXRβ agonist. It uniquely depletes myeloid-derived suppressor cells (MDSCs) via ApoE/LRP8 pathway activation, avoiding the hepatic lipogenesis and hypertriglyceridemia of pan-LXR agonists like GW3965. In clinical trials (NCT02922764), it shows promising combination efficacy with docetaxel and anti-PD-1 in NSCLC. This selective mechanism makes it an essential tool for tumor microenvironment and immunotherapy research. Procure the precise compound validated in clinical investigations.

Molecular Formula C34H34Cl2F3NO3
Molecular Weight 632.5 g/mol
CAS No. 610318-03-1
Cat. No. B560420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGX-104
CAS610318-03-1
SynonymsRGX-104 hydrochloride;  (R)-2-[3-[3-[[2-Chloro-3-(trifluoromethyl)benzyl](2,2-diphenylethyl)amino]-3-methylpropoxy]phenyl]acetic acid hydrochloride
Molecular FormulaC34H34Cl2F3NO3
Molecular Weight632.5 g/mol
Structural Identifiers
SMILESCC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C34H33ClF3NO3.ClH/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);1H/t24-;/m1./s1
InChIKeyLCMIYQOJZLRHTO-GJFSDDNBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RGX-104 (Abequolixron): A First-in-Class Oral LXR Agonist for Oncology Research


RGX-104 (Abequolixron) is a first-in-class, orally bioavailable small-molecule agonist of the Liver X Receptor (LXR) [1]. It is designed to modulate innate immunity via transcriptional activation of the Apolipoprotein E (ApoE) gene [2]. Unlike many LXR agonists that primarily target lipid metabolism, RGX-104 was developed for oncology, where it has demonstrated the ability to deplete immunosuppressive myeloid-derived suppressor cells (MDSCs) and activate cytotoxic T lymphocytes, thereby enhancing anti-tumor immunity [3]. This distinct mechanism positions it as a unique tool for immuno-oncology research, particularly for overcoming resistance to checkpoint inhibitors [4].

Why RGX-104 Cannot Be Substituted with Generic LXR Agonists Like GW3965 or T0901317


The LXR agonist class exhibits profound functional divergence. While compounds like GW3965 and T0901317 are valuable tools for studying lipid metabolism and inflammation, their utility in oncology is constrained by distinct pharmacological profiles. For instance, GW3965 is a less potent LXRβ agonist compared to RGX-104 [1] and has shown limited efficacy in certain immunocompetent tumor models [2]. Conversely, the dual LXRα/β agonist LXR-623 is brain-penetrant and associated with CNS-related adverse events, limiting its therapeutic window [3]. BMS-779788, a partial agonist, has a different efficacy profile and is primarily investigated for atherosclerosis, not oncology . Generic substitution fails because RGX-104's unique combination of potent LXRβ agonism, oral bioavailability, and a demonstrated mechanism of action in depleting MDSCs and activating anti-tumor immunity in human trials is not replicated by these other LXR modulators.

Quantitative Evidence for RGX-104 Differentiation: Head-to-Head Comparisons and Key Data


Superior Tumor Growth Inhibition in Immunocompetent vs. Immunodeficient Models: A Key Differentiator from GW3965

RGX-104 demonstrates a critical reliance on the adaptive immune system for its full anti-tumor effect, a feature not as prominently observed with the earlier LXR agonist GW3965. In a head-to-head preclinical study, the efficacy of RGX-104 was significantly greater in immunocompetent mice compared to immunodeficient NSG mice [1]. This finding, which was 'intriguing' to the investigators, highlights RGX-104's mechanism of action that requires T-cell engagement, unlike GW3965 which showed activity in both models [1].

Immuno-oncology Tumor Microenvironment MDSC

Clinical Proof-of-Concept: RGX-104 Monotherapy Depletes MDSCs and Activates T-cells in Patients with Advanced Cancer

In a Phase 1 clinical trial (NCT02922764), RGX-104 monotherapy achieved robust pharmacodynamic (PD) effects in patients with advanced solid tumors, providing direct evidence of target engagement and immune modulation [1]. Treatment with RGX-104 led to a median 78% decrease in circulating MDSCs and a median 257% increase in activated (PD-1+GITR+) CD8+ T-cells in evaluable patients [1].

Clinical Trial Immunotherapy Pharmacodynamics

Differentiated Isoform Selectivity and Potency Profile vs. Other LXR Agonists (LXR-623, BMS-779788)

RGX-104 is a potent and selective LXRβ agonist . This contrasts with other clinical-stage LXR agonists. LXR-623 is a brain-penetrant dual agonist with IC50 values of 179 nM for LXRα and 24 nM for LXRβ [1], and its CNS exposure led to adverse events in clinical trials [2]. BMS-779788 is a partial agonist with IC50 values of 68 nM for LXRα and 14 nM for LXRβ . The selective LXRβ agonism of RGX-104 is hypothesized to uncouple the desired immunomodulatory effects from the lipogenic and CNS side effects associated with LXRα activation or full agonism of both isoforms [3].

LXRβ Selectivity Pharmacology Target Engagement

Potent In Vitro MDSC Apoptosis Induction: Direct Comparison to Untreated Controls

RGX-104 directly induces apoptosis in myeloid-derived suppressor cells (MDSCs) in vitro, a key mechanism for its immunomodulatory activity [1]. This effect has been quantitatively demonstrated in vitro. Treatment with RGX-104 greatly promoted MDSC apoptosis in vitro, with flow cytometric analysis showing a concentration-dependent increase in apoptosis [2].

Immunology Apoptosis MDSC

Robust Target Engagement: Dose-Dependent ApoE Gene Expression in Patient Leukocytes

RGX-104's mechanism of action, the transcriptional activation of ApoE, has been validated in patients. ApoE gene expression measured in whole blood leukocytes correlated with RGX-104 dose and exposure, demonstrating robust LXR target engagement [1].

Pharmacodynamics Biomarker Gene Expression

Primary Research and Development Applications for RGX-104 Based on Its Differential Profile


Investigating LXR-Mediated Immunomodulation in Syngeneic Tumor Models to Overcome Checkpoint Inhibitor Resistance

RGX-104 is uniquely suited for studies focused on overcoming resistance to immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). Its demonstrated ability to deplete immunosuppressive MDSCs and activate CTLs in vivo [1] makes it a powerful tool for combination therapies. Preclinical studies have shown that RGX-104 enhances the efficacy of both anti-PD-1 and adoptive T-cell therapy [2]. This application is supported by clinical data showing robust T-cell activation in patients [3].

Preclinical Evaluation of LXRβ Agonism as a Radiosensitization Strategy in NSCLC

Research indicates that LXR agonists, specifically RGX-104 and GW3965, can radiosensitize non-small cell lung cancer (NSCLC) in murine models by restricting MDSC infiltration into the tumor microenvironment post-radiation [1]. Given its clinical-stage status, RGX-104 is the preferred tool for translational studies exploring the combination of LXR agonism with radiotherapy to enhance anti-tumor immune responses and prolong survival [1].

Clinical Development of Novel Immunotherapy Combinations Targeting the ApoE/LRP8 Axis

The RGX-104-001 Phase 1/2 trial is actively investigating RGX-104 in combination with various agents, including docetaxel (for NSCLC) [1] and immune checkpoint inhibitors (nivolumab, ipilimumab, pembrolizumab) [2]. For drug developers, RGX-104 represents the most clinically advanced LXR agonist with a clearly defined and validated mechanism of action (ApoE/LRP8-mediated MDSC depletion) [3]. It is the compound of choice for designing rational combination regimens aimed at enhancing the efficacy of existing immunotherapies and chemotherapies in patients with refractory solid tumors.

Basic and Translational Research into the Role of ApoE in Immune Cell Function and Cancer Progression

As a potent inducer of ApoE expression, RGX-104 is a critical tool for dissecting the role of the LXR/ApoE axis in various physiological and pathological contexts [1]. Beyond oncology, research has demonstrated that RGX-104 can restore APOE expression in cartilage, mitigating the effects of cold exposure on osteoarthritis progression [2]. This highlights its utility as a selective LXRβ agonist for investigating ApoE-mediated effects in inflammation, lipid metabolism, and other disease areas where LXRβ and ApoE play a role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for RGX-104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.